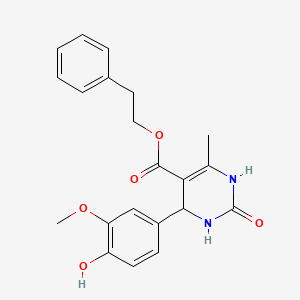![molecular formula C19H13N3O6 B11707018 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(E)-(2-羟基-3,5-二硝基苯基)亚甲基]氨基}联苯-4-醇是一种复杂的有机化合物,属于席夫碱类。席夫碱的特点是含有碳氮双键,氮原子连接到芳基或烷基上。
准备方法
合成路线和反应条件
3-{[(E)-(2-羟基-3,5-二硝基苯基)亚甲基]氨基}联苯-4-醇的合成通常涉及2-羟基-3,5-二硝基苯甲醛与4-氨基联苯-4-醇之间的缩合反应。反应通常在甲醇或乙醇等溶剂中进行,并在回流条件下进行。反应混合物搅拌数小时,直到席夫碱完全形成。然后通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法
虽然该化合物的具体工业生产方法尚未有充分的记载,但一般方法会涉及扩大实验室合成过程的规模。这将包括优化反应条件,例如温度、溶剂和反应时间,以最大限度地提高产率和纯度。工业生产也可能涉及使用连续流动反应器以提高效率和可扩展性。
化学反应分析
反应类型
3-{[(E)-(2-羟基-3,5-二硝基苯基)亚甲基]氨基}联苯-4-醇可以进行多种化学反应,包括:
氧化: 羟基可以被氧化形成相应的醌类。
还原: 硝基可以在适当条件下被还原为胺类。
取代: 芳环可以进行亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用氢气 (H2) 在钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 存在下进行还原。
取代: 亲电取代反应可以使用溴 (Br2) 或硝酸 (HNO3) 等试剂进行。
主要形成的产物
氧化: 醌类和其他氧化衍生物。
还原: 胺类和其他还原衍生物。
取代: 卤代或硝化衍生物,取决于引入的取代基。
科学研究应用
3-{[(E)-(2-羟基-3,5-二硝基苯基)亚甲基]氨基}联苯-4-醇在科学研究中有几种应用:
化学: 用作配位化学中的配体,形成金属配合物。
生物学: 研究其潜在的抗菌和抗氧化性能。
医药: 探索其在药物开发中的潜在用途,特别是其抗炎和抗癌活性。
工业: 用于合成先进材料,以及作为其他化合物的先驱。
作用机制
3-{[(E)-(2-羟基-3,5-二硝基苯基)亚甲基]氨基}联苯-4-醇的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与金属离子形成配位配合物,这可以增强其生物活性。羟基和硝基的存在使其能够参与氧化还原反应,从而有助于其抗氧化性能。此外,席夫碱结构使其能够与酶和蛋白质相互作用,可能抑制其活性并发挥治疗作用。
相似化合物的比较
类似化合物
- 2-{[(E)-(2-羟基-3-甲氧基苯基)亚甲基]氨基}联苯-4-醇
- N′-[(E)-(2,5-二甲氧基苯基)亚甲基]联苯-4-碳酰肼
- N′-[(E)-(4-氟苯基)亚甲基]联苯-4-碳酰肼
独特性
3-{[(E)-(2-羟基-3,5-二硝基苯基)亚甲基]氨基}联苯-4-醇的独特性在于同时存在羟基和硝基,赋予其独特的化学反应性和生物活性。这些官能团与席夫碱结构的组合使其成为研究和工业应用中的一种多功能化合物。
属性
分子式 |
C19H13N3O6 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-5-phenylphenyl)iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C19H13N3O6/c23-18-7-6-13(12-4-2-1-3-5-12)9-16(18)20-11-14-8-15(21(25)26)10-17(19(14)24)22(27)28/h1-11,23-24H |
InChI 键 |
GACVQTAUEGSABK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)

![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)
![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)


![N-benzyl-2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11706975.png)
![N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11706982.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11706983.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11706994.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)
